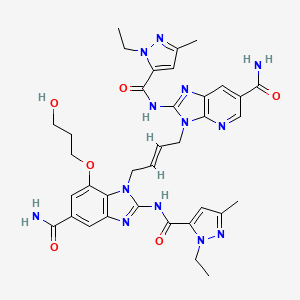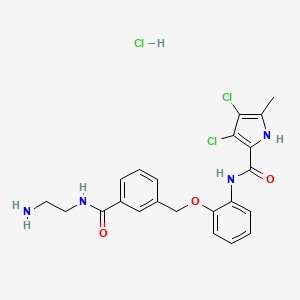
Topoisomerase II|A-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II|A-IN-7 is a compound that inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication, transcription, and chromosome segregation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II|A-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II|A-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Topoisomerase II|A-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of topoisomerase II and its role in DNA topology.
Biology: Employed in research to understand DNA replication, transcription, and chromosome segregation.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting cancer cells that rely on topoisomerase II for proliferation.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
Topoisomerase II|A-IN-7 exerts its effects by inhibiting the activity of topoisomerase II. The compound binds to the enzyme and stabilizes the DNA-topoisomerase II complex, preventing the enzyme from re-ligating the DNA strands after cleavage. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the ATPase domain and the DNA cleavage-rejoining core of topoisomerase II, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Teniposide: Similar to etoposide, used in the treatment of various cancers.
Uniqueness
Topoisomerase II|A-IN-7 is unique in its selectivity and potency compared to other topoisomerase II inhibitors. It has shown promising results in preclinical studies, with a favorable safety profile and potential for reduced side effects compared to traditional topoisomerase II inhibitors.
Properties
Molecular Formula |
C22H23Cl3N4O3 |
|---|---|
Molecular Weight |
497.8 g/mol |
IUPAC Name |
N-[2-[[3-(2-aminoethylcarbamoyl)phenyl]methoxy]phenyl]-3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22Cl2N4O3.ClH/c1-13-18(23)19(24)20(27-13)22(30)28-16-7-2-3-8-17(16)31-12-14-5-4-6-15(11-14)21(29)26-10-9-25;/h2-8,11,27H,9-10,12,25H2,1H3,(H,26,29)(H,28,30);1H |
InChI Key |
DOGYHUPOPCRWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)NC2=CC=CC=C2OCC3=CC(=CC=C3)C(=O)NCCN)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


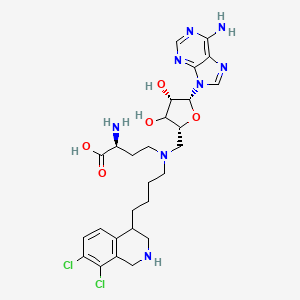
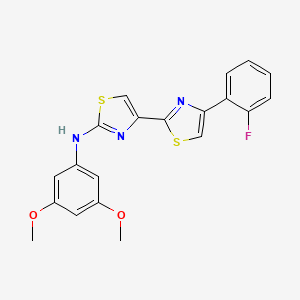

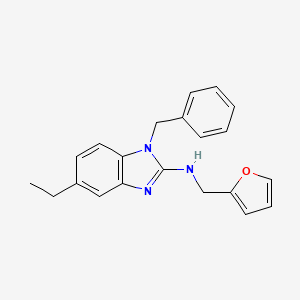
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
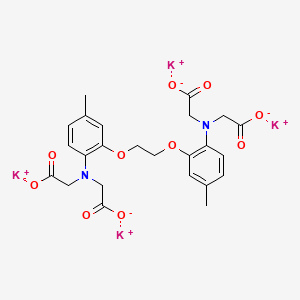

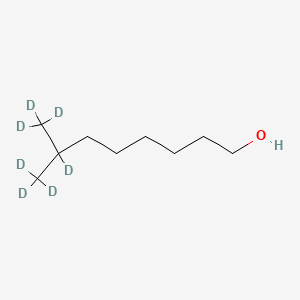


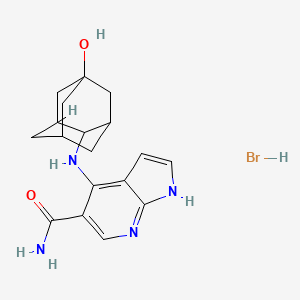
![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)
